REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:10])=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.CC1(C)C(C)(C)[O:15][B:14](B2OC(C)(C)C(C)(C)O2)[O:13]1.C(Cl)Cl.C([O-])(=O)C.[K+].Cl>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([B:14]([OH:15])[OH:13])[C:3]([CH3:10])=[N:4][CH:5]=1 |f:3.4,7.8.9.10|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)OC)C
|
Name
|
|
Quantity
|
691 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
|
Name
|
|
Quantity
|
606 mg
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
potassium acetate
|
Quantity
|
729 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
4.12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
residue dissolved in THF (5.00 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Then, solvent was removed
|
Type
|
CUSTOM
|
Details
|
the product was purified by C-18 flash chromatography (eluent ((H2O/ACN)) 95:5+0.1% HCOOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C(=NC1)C)B(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |